N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and sulfonylation. Common reagents used in these reactions include piperidine, 4-fluorobenzyl chloride, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-chlorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- N-(1-(4-methylphenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
Uniqueness
N-(1-(4-fluorophenyl)ethyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its pharmacological properties and interactions with biological targets. This fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-14(15-4-6-17(19)7-5-15)20-18(23)16-8-12-22(13-9-16)26(24,25)21-10-2-3-11-21/h4-7,14,16H,2-3,8-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARFEDQFXUKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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